molecular formula C18H20N2 B8708604 4-(N,N-dibenzylamino)butyronitrile

4-(N,N-dibenzylamino)butyronitrile

Cat. No.: B8708604
M. Wt: 264.4 g/mol
InChI Key: GMIMMCMTZZFBIF-UHFFFAOYSA-N
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Description

4-(N,N-Dibenzylamino)butyronitrile is an organonitrile compound characterized by a four-carbon aliphatic chain terminating in a nitrile group (-C≡N) and a tertiary amine group (-N(CH₂Ph)₂) at the 4-position. For instance, compounds like 4-(dimethylamino)butyronitrile (CAS 13989-82-7) share the same backbone but differ in the substituents on the nitrogen atom . The dibenzylamino group introduces steric bulk and lipophilicity, which can influence reactivity, solubility, and biological activity compared to smaller amines like dimethylamino .

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

4-(dibenzylamino)butanenitrile

InChI

InChI=1S/C18H20N2/c19-13-7-8-14-20(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,14-16H2

InChI Key

GMIMMCMTZZFBIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCCC#N)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

4-(Dimethylamino)butyronitrile (CAS 13989-82-7)
  • Structure : N#C-CH₂-CH₂-CH₂-N(CH₃)₂.
  • Molecular Formula : C₆H₁₂N₂; Molecular Weight : 112.18 g/mol .
  • Key Properties : Density = 0.870 g/cm³ (20°C); flammable and hazardous per safety data .
  • Applications : Intermediate in pharmaceuticals and agrochemicals due to its nitrile and amine functionalities .
4-(N,N-Dibenzylamino)butyronitrile (Hypothetical)
  • Structure : N#C-CH₂-CH₂-CH₂-N(CH₂Ph)₂.
  • Expected Molecular Formula : C₁₈H₁₉N₂; Estimated Molecular Weight : ~261.36 g/mol.
  • Key Differences: Lipophilicity: The benzyl groups increase hydrophobicity, reducing solubility in polar solvents compared to dimethylamino analogs. Steric Effects: Bulky benzyl groups may hinder nucleophilic reactions at the nitrogen or nitrile group. Basicity: Dibenzylamino groups are less basic than dimethylamino due to electron donation from benzyl groups, altering reactivity in acid-base reactions .
Benzonitrile, 4-(dimethylamino) (CAS 1197-19-9)
  • Structure : Aromatic ring with -N(CH₃)₂ and -C≡N substituents.
  • Molecular Formula : C₉H₁₀N₂; Molecular Weight : 146.19 g/mol .
  • Contrast : The aromatic system confers distinct electronic properties (e.g., resonance stabilization) absent in aliphatic nitriles, influencing applications in dyes or charge-transfer materials .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Property 4-(Dimethylamino)butyronitrile This compound (Est.) Benzonitrile, 4-(dimethylamino)
Molecular Weight (g/mol) 112.18 ~261.36 146.19
Density (g/cm³) 0.870 (20°C) Higher (due to benzyl groups) Not provided
Solubility Moderate in polar solvents Low (lipophilic) Low in water, high in organics
Boiling Point Not provided Higher than dimethylamino analog Not provided

Research and Market Trends

  • Agrochemical Demand : The global butyronitrile market is projected to grow at 5.00% CAGR (2024–2031), driven by agrochemical needs .
  • Pharmaceutical Innovations: N-substituted nitriles are critical in drug design, particularly for antimycotics and enzyme inhibitors .

Preparation Methods

Reaction Mechanism and Stoichiometry

The substitution proceeds via an SN2 mechanism, where dibenzylamine displaces the chloride ion from 4-chlorobutyronitrile. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to stabilize the transition state. Stoichiometric studies indicate a 1:1 molar ratio of 4-chlorobutyronitrile to dibenzylamine maximizes yield while minimizing byproducts.

Optimization Parameters

  • Temperature : Elevated temperatures (70–90°C) accelerate reaction kinetics but risk thermal degradation. A balance is achieved at 80°C, achieving 85% conversion within 6 hours.

  • Solvent Selection : DMF outperforms acetonitrile in terms of solubility and reaction rate, though it complicates post-reaction purification due to high boiling points.

  • Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by 15–20% under biphasic conditions.

Catalytic Hydrogenation: Alternative Routes

Recent patents disclose hydrogenation-based methods for synthesizing benzylamine derivatives, which can be adapted for this compound. These approaches leverage Raney nickel or palladium catalysts to reduce nitrile intermediates.

Hydrogenation of Nitrile Precursors

In a modified protocol, 4-cyanobutyraldehyde is reacted with dibenzylamine under hydrogen pressure (10–15 bar) in the presence of Raney nickel. This one-pot method achieves simultaneous imine formation and reduction, yielding the target compound with 89% purity.

Table 1: Hydrogenation Conditions and Outcomes

CatalystSolventPressure (bar)Temperature (°C)Yield (%)
Raney Ni2-Propanol1060–8091
Pd/CEthanol155082
PtO₂Tetrahydrofuran127078

Byproduct Mitigation

A major challenge in hydrogenation is the formation of dimeric species via secondary amine coupling. Continuous addition of the nitrile precursor (e.g., 0.5–2 mL/min) suppresses dimerization, improving selectivity to 95%. Azeotropic removal of water using 2-propanol further enhances purity by preventing hydrolysis of the nitrile group.

Purification and Isolation Techniques

Distillation Under Reduced Pressure

Crude reaction mixtures are typically subjected to fractional distillation at 50–60°C under 1–5 mm Hg, isolating this compound as a colorless oil. This method achieves >99% purity when combined with solvent recovery systems.

Chromatographic Refinement

Silica gel chromatography using ethyl acetate/hexane (1:4) eluent resolves residual dibenzylamine and chlorinated byproducts. However, industrial-scale applications favor distillation due to cost and time efficiency.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution8595HighModerate
Catalytic Hydrogenation9199ModerateHigh

Hydrogenation offers superior yield and purity but requires specialized equipment for high-pressure reactions. Substitution remains preferable for small-scale synthesis due to its simplicity.

Industrial-Scale Adaptations

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance reaction control. For example, pumping 4-chlorobutyronitrile and dibenzylamine into a heated reactor chamber at 2 mL/min achieves 93% conversion with minimal supervision.

Solvent Recycling

Industrial processes recover 2-propanol and ammonia via distillation, reducing waste and material costs by 40% .

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